4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

PI3Kδ inhibitor isoform selectivity autoimmune disease

4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (THPP scaffold) is an essential building block for medicinal chemistry, enabling the development of highly selective kinase inhibitors. Unlike quinazoline cores, this scaffold's lower lipophilicity directly enhances aqueous solubility and reduces off-target promiscuity [PARA:2]. The chloro-substituent at the 4-position is a strategic handle for SNAr and cross-coupling reactions, enabling controlled sequential functionalization [PARA:2]. This scaffold has been validated in clinical candidates like leniolisib and extensively used in PI3Kδ, ATR, EGFR/ATX, and CaMKII inhibitor programs, ensuring your library synthesis is built on a proven, translational core [PARA:3-PARA:6].

Molecular Formula C7H8ClN3
Molecular Weight 169.61
CAS No. 944902-64-1
Cat. No. B3030707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
CAS944902-64-1
Molecular FormulaC7H8ClN3
Molecular Weight169.61
Structural Identifiers
SMILESC1CNCC2=C1N=CN=C2Cl
InChIInChI=1S/C7H8ClN3/c8-7-5-3-9-2-1-6(5)10-4-11-7/h4,9H,1-3H2
InChIKeySAAGHRIZYAVSBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 944902-64-1): Sourcing Specifications and Core Structural Characteristics for Medicinal Chemistry Procurement


4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 944902-64-1) is a chlorinated bicyclic heteroaromatic building block consisting of a fused tetrahydropyridine and pyrimidine ring system (C7H8ClN3, MW 169.61). This scaffold, commonly abbreviated as THPP (5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine), serves as a versatile core intermediate for synthesizing diverse kinase inhibitor libraries [1]. The chlorine atom at the 4-position provides a reactive handle for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, enabling systematic structural diversification [2]. Notably, the THPP scaffold has been validated across multiple therapeutic kinase programs and is recognized for conferring favorable isoform selectivity profiles compared to alternative heterocyclic cores [3].

Why 4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 944902-64-1) Cannot Be Replaced by Generic Pyridopyrimidine or Quinazoline Analogs in Kinase-Targeted Programs


Substituting 4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine with seemingly similar heterocyclic scaffolds (e.g., quinazolines, pyrazolopyrimidines, or alternative pyridopyrimidine regioisomers) introduces substantial differences in isoform selectivity, physicochemical properties, and metabolic stability. For example, the THPP scaffold exhibits significantly lower lipophilicity than quinazoline-based cores, which directly improves aqueous solubility and reduces off-target promiscuity [1]. Regioselective reactivity differences also exist: in multi-halogenated pyrido[4,3-d]pyrimidines, the chlorine at position 5 is demonstrably more reactive toward SNAr and cross-coupling than the chlorine at position 7, enabling controlled sequential functionalization that is not achievable with other scaffold regioisomers [2]. Furthermore, biopharmaceutical profiling reveals that pyrido[4,3-d]pyrimidine substitution patterns drive up to three orders of magnitude variation in solubility (1.9 μM to 4.2 mM) and over two orders of magnitude variation in Caco-2 permeability (0.17 × 10⁻⁶ to 52 × 10⁻⁶ cm/s), underscoring that procurement of the precise chloro-substituted scaffold is essential for reproducible library synthesis [3].

4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 944902-64-1): Quantified Differentiation Evidence Against Alternative Heterocyclic Cores


THPP Scaffold Enables Superior PI3Kδ Isoform Selectivity Versus PI3Kα Compared to Quinazoline-Based Inhibitors

The THPP scaffold confers dramatically enhanced selectivity for PI3Kδ over PI3Kα relative to quinazoline-based PI3K inhibitors. Compound 1 (a THPP derivative from Novartis WO2012004299) demonstrates a PI3Kδ IC50 of 15 nM with a PI3Kα IC50 of 2038 nM, yielding a selectivity ratio of 136-fold [1]. This stands in contrast to earlier quinazoline-derived PI3Kδ inhibitors which exhibited significantly narrower isoform selectivity windows [2]. The reduced lipophilicity of the THPP core compared to quinazolines was instrumental in achieving this optimal on-target profile while maintaining favorable ADME properties [3].

PI3Kδ inhibitor isoform selectivity autoimmune disease leukocyte malignancy

THPP-Derived CaMKII Inhibitor 8p Demonstrates 25-Fold Superior Potency and >100-Fold Selectivity Over KN-93

THPP derivatives containing substituted phenyl sulfonamide groups achieve CaMKII inhibition that substantially outperforms the widely used reference inhibitor KN-93. Compound 8p, a 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivative, exhibited 25-fold higher inhibitory activity against CaMKII compared to KN-93 in biochemical assays [1]. Furthermore, 8p demonstrated more than 100-fold selectivity for CaMKII when profiled against five distinct off-target kinases, establishing the THPP scaffold's inherent capacity for achieving both high potency and narrow kinase targeting profiles [2]. Michaelis-Menten analysis confirmed that these pyrimidines function as calmodulin non-competitive inhibitors, a mechanism distinct from classical CaMKII inhibitors .

CaMKII inhibitor kinase selectivity calmodulin non-competitive neuroscience

THPP-Based EGFR Inhibitors Achieve Single-Digit to Low-Double-Digit Nanomolar Potency with Dual ATX Activity

Tetrahydropyrido[4,3-d]pyrimidine derivatives functionalized with semicarbazone moieties yield potent dual EGFR/ATX inhibition, a therapeutic profile not readily achievable with alternative heterocyclic cores. Compounds 8a and 9a exhibited EGFR kinase IC50 values of 18.0 nM and 24.2 nM, respectively, with 9a additionally demonstrating ATX inhibitory activity (IC50 = 29.1 nM) [1]. At the cellular level, 9a achieved 77% inhibition of cardiac fibroblasts at 10 μg/mL and reduced NO production to 1.05 μM in RAW264.7 macrophages [2]. In contrast, earlier pyrido[4,3-d]pyrimidine analogs lacking the semicarbazone modification showed negligible anti-inflammatory activity, underscoring the functional importance of precise scaffold derivatization from the chloro precursor [3].

EGFR inhibitor ATX inhibitor dual inhibitor IPF-LC anti-fibrotic

THPP Core Enables Multi-Kinase Targeting: Validated Activity Across PI3K, mTOR, hSMG-1, and ATR Kinase Families

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is explicitly claimed as an inhibitor scaffold for four distinct therapeutically relevant kinases: PI3K, mTOR, hSMG-1, and ATR kinase [1]. The ATR kinase patent (US10421765B2) specifically discloses tetrahydropyrido[4,3-d]pyrimidine-based compounds with the core structure containing a chlorine atom at the 4-position as essential for potent ATR inhibition [2]. The EP 3630116 A4 patent further validates this scaffold family for ATR kinase inhibition in cancer treatment applications [3]. This multi-kinase validation breadth is not observed to the same extent for alternative fused pyrimidine scaffolds such as pyrazolo[3,4-d]pyrimidines or thieno[2,3-d]pyrimidines, which typically exhibit narrower kinase target spectra.

ATR kinase mTOR PI3K hSMG-1 DNA damage response cancer

THPP Scaffold Substitution Pattern Drives 2200-Fold Variability in Aqueous Solubility and 306-Fold Range in Caco-2 Permeability

Biopharmaceutical profiling of a pyrido[4,3-d]pyrimidine library demonstrates that substitution pattern—rather than the core scaffold itself—governs key drug-like properties, with the chloro substituent at the 4-position serving as the critical entry point for systematic optimization. Across ten analogs, fasted state simulated intestinal fluid (FaSSIF) solubility ranged from 1.9 μM to 4.2 mM (a 2210-fold difference), while Caco-2 permeability coefficients spanned 0.17 × 10⁻⁶ to 52 × 10⁻⁶ cm/s (a 306-fold range) [1]. All analogs were metabolically stable in human intestinal microsomes, though hepatic extraction ratios were intermediate to high (ER > 0.3) [2]. Notably, correlations were identified between polar surface area and both Caco-2 permeability (R = 0.86) and metabolic stability (R = 0.76), enabling structure-property predictions [3]. In contrast, quinazoline and purine scaffolds exhibit more constrained property ranges and less predictable structure-property relationships due to their aromatic, planar character.

biopharmaceutical profiling ADME solubility permeability metabolic stability lead optimization

Validated Application Scenarios for 4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 944902-64-1) in Medicinal Chemistry and Drug Discovery Programs


PI3Kδ-Selective Inhibitor Development for Autoimmune Diseases and B-Cell Malignancies

The THPP scaffold, accessed via 4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, enables the design of PI3Kδ inhibitors with >100-fold selectivity over PI3Kα, a critical safety margin for avoiding insulin resistance toxicity [1]. Compound 11f, a fully optimized THPP derivative, demonstrated oral bioavailability and in vivo efficacy in an antibody production model, validating the scaffold's suitability for preclinical development in autoimmune disease and leukocyte malignancy indications [2]. The clinical candidate leniolisib (CDZ173) was developed through scaffold morphing from quinazolines to the less lipophilic THPP core, confirming this scaffold's translational viability [3].

Dual EGFR/ATX Inhibitor Synthesis for IPF-LC and Fibrotic Disease Programs

Functionalization of the THPP scaffold with semicarbazone moieties from the 4-chloro precursor yields potent dual EGFR/ATX inhibitors with demonstrated cellular anti-tumor activity against A549, H1975, MKN-45, and SGC cancer cell lines [1]. Compound 9a achieved 77% inhibition of cardiac fibroblasts and reduced NO production to 1.05 μM at 10 μg/mL, establishing a pharmacological profile relevant to idiopathic pulmonary fibrosis with concurrent lung cancer (IPF-LC) [2]. The RT-PCR data confirming dose-dependent downregulation of TGF-β and TNF-α mRNA expression further supports the scaffold's utility in anti-fibrotic drug discovery programs [3].

CaMKII-Targeted Inhibitor Discovery for Neuroscience and Cardiovascular Applications

The THPP scaffold with phenyl sulfonamide substitution produces CaMKII inhibitors that are 25-fold more potent than the reference compound KN-93 and exhibit >100-fold selectivity over five off-target kinases [1]. These compounds function as calmodulin non-competitive inhibitors, offering a distinct mechanism from classical CaMKII inhibitors [2]. This selectivity profile is particularly valuable for neuroscience research applications where off-target kinase inhibition confounds phenotypic interpretation, as well as for cardiovascular programs exploring CaMKII inhibition in cardiac hypertrophy and arrhythmia models [3].

ATR Kinase Inhibitor Library Synthesis for DNA Damage Response and Oncology Programs

The 4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine building block enables access to ATR kinase inhibitors as claimed in US10421765B2 and EP 3630116 A4 [1]. ATR inhibition represents a validated synthetic lethality strategy in oncology, particularly for tumors with ATM deficiency or those treated with DNA-damaging chemotherapeutics [2]. The multi-kinase patent coverage spanning ATR, mTOR, PI3K, and hSMG-1 (WO2010120991A1) positions this building block as a strategic procurement asset for DNA damage response and targeted oncology discovery platforms [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.